molecular formula C26H18Br2 B8144835 1,2-Bis(4-bromophenyl)-1,2-diphenylethene

1,2-Bis(4-bromophenyl)-1,2-diphenylethene

Cat. No.: B8144835
M. Wt: 490.2 g/mol
InChI Key: BBSNJTOHVHUCRF-OCEACIFDSA-N
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Description

Chemical Structure and Synthesis 1,2-Bis(4-bromophenyl)-1,2-diphenylethene (CAS: 184239-40-5) is a tetraphenylethene (TPE) derivative with two 4-bromophenyl substituents on the central ethene core (Fig. 1). Its molecular formula is C₂₆H₁₈Br₂, and molecular weight is 490.23 g/mol. The compound is synthesized via a McMurry coupling reaction of 4-bromobenzophenone, yielding a symmetrical structure with bromine atoms at the para positions of the outer phenyl rings .

Properties

IUPAC Name

1-bromo-4-[(E)-2-(4-bromophenyl)-1,2-diphenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSNJTOHVHUCRF-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Bis(4-bromophenyl)-1,2-diphenylethene is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H18Br2C_{22}H_{18}Br_2 with a molecular weight of 436.19 g/mol. Its structure features two bromophenyl groups attached to a diphenylethene core, which contributes to its unique electronic and steric properties.

PropertyValue
Molecular Formula C22H18Br2C_{22}H_{18}Br_2
Molecular Weight 436.19 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the coupling of 4-bromobenzyl halides under various reaction conditions. One effective method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. The following general steps outline the synthetic pathway:

  • Preparation of Bromobenzyl Halides: Starting materials are halogenated benzyl compounds.
  • Coupling Reaction: The bromobenzyl halides undergo cross-coupling with phenylboronic acid or terminal alkynes in the presence of a palladium catalyst.
  • Purification: The product is purified using column chromatography to isolate the desired compound.

Biological Activity

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Anticancer Properties: Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. It has been shown to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases.
  • Mechanism of Action: The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it may interact with key proteins involved in these pathways.

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies on Cancer Cell Lines:
    • A study assessed its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant reductions in cell viability at concentrations above 10 µM.
    • Mechanistic studies indicated that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress-induced apoptosis.
  • Anti-inflammatory Activity:
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6.
    • The study suggested that it inhibits NF-kB signaling pathways, which are crucial for inflammatory responses.

Scientific Research Applications

Molecular Electronics

Single-Molecule Diodes
One of the most promising applications of 1,2-bis(4-bromophenyl)-1,2-diphenylethene is in the development of single-molecule diodes. Research has shown that this compound can serve as a key intermediate for synthesizing novel biphenylethane-based wires. These wires exhibit exceptional diode behavior when unsymmetrically substituted, making them suitable for use in molecular electronic devices . The synthesis process involves selective hydrogenation of tolane precursors to obtain the desired biphenylethane derivatives.

Rectification Properties
The compound has been theoretically predicted to exhibit outstanding rectification properties, which are critical for the functionality of electronic components such as diodes and transistors. Experimental verification of these properties is an ongoing area of research, highlighting the compound's potential in future electronic applications .

Aggregation-Induced Emission

Fluorescent Materials
this compound is also being explored for its role in aggregation-induced emission (AIE) materials. AIE-active compounds are known for their enhanced fluorescence when aggregated, making them valuable for applications in bio-imaging and sensing technologies. The compound serves as an intermediate in synthesizing blue mitochondrial dyes used for bio-imaging . The unique optical properties derived from its structure can lead to innovations in fluorescent probes.

Synthesis of Advanced Materials

Hybrid Materials
Recent studies have focused on creating ternary hybrids incorporating this compound due to its favorable optical properties. These hybrids can be utilized in various applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic cells. The introduction of functional groups can further enhance the performance characteristics of these materials .

Case Studies

Study Application Findings
Molecular Electronics Single-Molecule DiodesExceptional diode behavior predicted; synthesis involves biphenylethane derivatives
Fluorescent Probes Bio-imagingUsed as an intermediate for blue mitochondrial dyes; exhibits aggregation-induced emission properties
Advanced Materials Ternary HybridsEnhanced optical properties when combined with other compounds; potential in OLEDs and photovoltaics

Comparison with Similar Compounds

Key Properties

  • Synthetic Utility : The bromine substituents enable further functionalization via Suzuki coupling, making it a versatile precursor for polymers and macrocycles .
  • Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper handling requires avoiding heat and ignition sources .

Structural and Functional Analogues of TPE Derivatives

The following table summarizes key TPE-based compounds and their comparative properties:

Compound Name Substituents Key Properties Applications References
1,2-Bis(4-bromophenyl)-1,2-diphenylethene 4-Bromophenyl - High reactivity for cross-coupling
- Intermediate for polymers/macrocycles
Synthetic precursor
p-BTPATPE Triphenylamine (TPA) - Hole mobility: 2.6 × 10⁻³ cm²/Vs (FET)
- AIE with 100% solid-state PL efficiency
OLEDs, FETs
1,2-Bis[4-(3-sulfonatopropoxy)phenyl]-TPE (3) Sulfonatopropoxy - AIE-driven BSA detection
- Electrostatic interaction with proteins
Biosensing
DTE (Dithienylethene) Thiophene-pyridyl - Photoactive geometry in 2/19 crystal forms
- Conformational flexibility
Photoresponsive materials
TPE-C(m)N⁺Me₃Br⁻ Alkylammonium - Electrostatic binding to BSA
- AIE-enhanced fluorescence
Protein detection

Comparative Analysis of Key Features

Electronic and Charge Transport Properties
  • p-BTPATPE vs. Bromophenyl-TPE :
    • p-BTPATPE exhibits a high hole mobility of 2.6 × 10⁻³ cm²/Vs in FETs due to its TPA peripheries, which enhance charge delocalization and reduce recombination . In contrast, the bromophenyl-TPE lacks direct FET applications but serves as a precursor for conductive polymers .
    • The HOMO level of p-BTPATPE (-5.15 eV) aligns well with gold electrodes, facilitating hole injection in OLEDs , whereas bromophenyl-TPE’s electronic properties are tailored for cross-coupling rather than device integration.
AIE and Luminescence Efficiency
  • Sulfonated TPE (3) vs. Bromophenyl-TPE: Sulfonated TPE derivatives show strong AIE with >95% fluorescence quantum yield in aggregates, enabling ultrasensitive BSA detection . The cationic TPE-C(m)N⁺Me₃Br⁻ exhibits fluorescence turn-on upon electrostatic binding to BSA, highlighting substituent-dependent AIE mechanisms .

Performance in Optoelectronic Devices

Parameter Bromophenyl-TPE p-BTPATPE TPA-Based Macrocycles
Hole Mobility (cm²/Vs) N/A 2.6 × 10⁻³ 2.3 × 10⁻³
On/Off Ratio (FET) N/A >2 × 10⁴ ~10⁵
PL Quantum Yield Not reported 100% (solid) 40–60% (solution)
  • p-BTPATPE outperforms linear TPA analogues in FETs due to its amorphous yet conductive film morphology .
  • Bromophenyl-TPE’s derivatives, such as carboxylate-functionalized variants, show promise in photovoltaics but require further device testing .

Preparation Methods

Standard Reaction Protocol

A representative procedure involves the following steps:

  • Reagents and Stoichiometry :

    • 4-Bromobenzophenone (5 g, 19.2 mmol)

    • Zinc powder (2.5 g, 38.3 mmol, 2.0 eq)

    • Titanium tetrachloride (2.1 mL, 19.2 mmol, 1.0 eq)

    • Tetrahydrofuran (THF, 60 mL) as the solvent.

  • Procedure :

    • The mixture is cooled to −78°C under an inert atmosphere before slow addition of TiCl₄.

    • After warming to room temperature, the reaction is refluxed overnight.

    • Workup involves quenching with hydrochloric acid, extraction with dichloromethane (DCM), and purification via silica-gel column chromatography.

  • Yield : 90%, contrasting with earlier reports of 65%, likely due to optimized stoichiometry and purification techniques.

Table 1: Comparison of McMurry Coupling Conditions

ParameterMethod AMethod B
TiCl₄ Equivalents1.01.0
Zn Equivalents2.02.0
Reaction TemperatureReflux−78°C to reflux
Reaction TimeUnspecified12–16 hours
Purification MethodUnspecifiedColumn chromatography
Yield65%90%

Mechanistic Insights

The reaction proceeds via a titanium(III)-mediated coupling mechanism:

  • Reduction of TiCl₄ : Zn reduces TiCl₄ to TiCl₃, generating a low-valent titanium species.

  • Ketone Coordination : 4-Bromobenzophenone coordinates to titanium, forming a ketyl radical intermediate.

  • Coupling : Two ketyl radicals couple to form the ethene bond, with concomitant elimination of titanium oxides.

Critical Factors Influencing Reaction Efficiency

Temperature and Atmosphere Control

  • Low-Temperature Initiation : Pre-cooling to −78°C prevents uncontrolled exothermic reactions during TiCl₄ addition.

  • Inert Atmosphere : Essential to avoid oxidation of titanium intermediates and ensure reaction reproducibility.

Stoichiometric Considerations

  • Zn:TiCl₄ Ratio : A 2:1 Zn-to-TiCl₄ ratio ensures complete reduction to TiCl₃, avoiding incomplete coupling.

  • Excess Ketone : Stoichiometric use of 4-bromobenzophenone minimizes side products like over-reduced hydrocarbons.

Purification Challenges

  • Byproduct Formation : Incomplete coupling may yield mono-coupled or oligomeric byproducts, necessitating chromatographic separation.

  • Solvent Selection : THF’s high boiling point (66°C) facilitates reflux, while DCM’s low polarity aids in extracting the non-polar product.

Alternative Synthetic Strategies

While McMurry coupling dominates, functional group interconversion offers indirect routes:

Halogen Exchange Reactions

  • Iodination : Treatment of this compound with n-butyllithium and iodine produces the iodo analogue, demonstrating the compound’s versatility for further derivatization.

Table 2: Functionalization Reactions of this compound

ReactionReagentsProductYield
Iodinationn-BuLi, I₂1,2-Bis(4-iodophenyl)-1,2-diphenylethene92%
Sonogashira CouplingEthynyltrimethylsilane, Pd(PPh₃)₂Cl₂Ethynyl derivatives75%

Scalability and Industrial Relevance

Laboratory-Scale Synthesis

  • Gram-Scale Yields : Method B reliably produces multi-gram quantities, sufficient for material science applications.

  • Reproducibility : Consistent yields (>85%) are achievable with strict adherence to anhydrous conditions and stoichiometry.

Challenges in Industrial Adaptation

  • Cost of TiCl₄ : High reagent costs and titanium waste disposal complicate large-scale production.

  • Safety Concerns : TiCl₄’s moisture sensitivity and corrosivity necessitate specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 7.1–7.6 ppm, with the ethene proton absent due to symmetry.

  • ¹³C NMR : Key signals include C-Br (δ 122–125 ppm) and ethene carbons (δ 128–132 ppm).

Crystallographic Data

  • Single-crystal X-ray diffraction confirms the E-configuration and planar geometry of the ethene core .

Q & A

Basic Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for synthesizing 1,2-bis(4-bromophenyl)-1,2-diphenylethene derivatives?

  • Methodological Answer : Use this compound as a core substrate with Pd(PPh₃)₄ catalyst in degassed dimethoxyethane (DME). Optimize stoichiometric ratios (e.g., 1:2.8 molar ratio of substrate to boronic acid) and include cesium fluoride (CsF) as a base to enhance coupling efficiency. Post-reaction purification via column chromatography ensures high yields (up to 44.8% for functionalized derivatives) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Characterize aromatic proton environments (e.g., δ 7.27–6.86 ppm for bromophenyl and diphenylethene groups) .
  • Cyclovoltammetry : Assess redox behavior, particularly for derivatives used in optoelectronic applications .
  • Mass Spectrometry : Confirm molecular weight (490.23 g/mol) and purity (>95%) .

Q. How does steric hindrance from bromine substituents influence synthetic pathways?

  • Methodological Answer : Bromine atoms at the 4-position hinder electrophilic substitution but facilitate transition metal-catalyzed reactions (e.g., McMurry coupling). Use high-temperature conditions (e.g., TiCl₄/Zn dust) to overcome steric effects during ethene bond formation .

Advanced Research Challenges

Q. What mechanistic insights explain aggregation-induced emission (AIE) behavior in derivatives of this compound?

  • Methodological Answer : AIE arises from restricted intramolecular rotation (RIR) in aggregated states. Study fluorescence quantum yield (Φ) in THF/water mixtures: Φ increases from <1% in solution to >30% in aggregates. Use time-resolved fluorescence spectroscopy to correlate emission intensity with solvent polarity .

Q. How can computational modeling (e.g., TDDFT) predict photophysical properties for optoelectronic applications?

  • Methodological Answer : Perform time-dependent density functional theory (TDDFT) calculations to simulate excited-state transitions. Compare computed absorption spectra (e.g., lowest singlet excited states at ~350 nm) with experimental UV-vis data to validate electronic transitions .

Q. What strategies resolve contradictions in fluorescence data between solid-state and solution-phase studies?

  • Methodological Answer :

  • Environmental Control : Test AIE under controlled humidity/temperature (e.g., thermoresponsive hydrogels ).
  • Morphology Analysis : Use SEM/XRD to correlate crystallinity with emission intensity. Amorphous phases often show enhanced AIE due to reduced π-π stacking .

Applications in Functional Materials

Q. How is this compound utilized in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : Functionalize with carboxylate groups (e.g., 4',4'''-(1,2-diphenylethene-1,2-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)) to coordinate with metal nodes (e.g., Zn²⁺). Optimize solvent-assisted self-assembly in DMF/water mixtures to achieve porous architectures for gas storage .

Q. What role does it play in biosensor development?

  • Methodological Answer : Conjugate with graphene oxide (GO) via π-π interactions to create fluorescence-quenched probes. Monitor recovery upon analyte binding (e.g., BSA detection at LOD = 10 nM) using Förster resonance energy transfer (FRET) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-bromophenyl)-1,2-diphenylethene
Reactant of Route 2
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1,2-Bis(4-bromophenyl)-1,2-diphenylethene

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